molecular formula C16H16F3N5O4S B11491483 methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11491483
M. Wt: 431.4 g/mol
InChI Key: BTSRRGSWKWPTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Triazine Ring: The triazine ring can be introduced via a nucleophilic substitution reaction involving cyanuric chloride and the benzothiazole derivative.

    Functional Group Modifications:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental compliance of the production methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group will yield the corresponding amino derivative.

Scientific Research Applications

Methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
  • Methyl 4-(diethylamino)-8-nitro-2-(methyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Uniqueness

Methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16F3N5O4S

Molecular Weight

431.4 g/mol

IUPAC Name

methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C16H16F3N5O4S/c1-4-22(5-2)13-20-15(12(25)28-3,16(17,18)19)21-14-23(13)10-7-6-9(24(26)27)8-11(10)29-14/h6-8H,4-5H2,1-3H3

InChI Key

BTSRRGSWKWPTFT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(N=C2N1C3=C(S2)C=C(C=C3)[N+](=O)[O-])(C(=O)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.